BRD5459

Description

Properties

IUPAC Name |

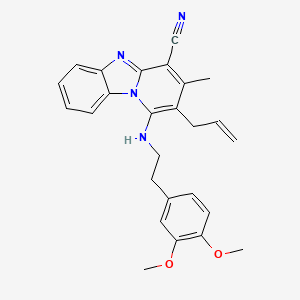

1-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N4O2/c1-5-8-19-17(2)20(16-27)26-29-21-9-6-7-10-22(21)30(26)25(19)28-14-13-18-11-12-23(31-3)24(15-18)32-4/h5-7,9-12,15,28H,1,8,13-14H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAXAFFYXXNHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC=C)NCCC4=CC(=C(C=C4)OC)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BRD5459: A Technical Guide to its Mechanism of Action as a Nontoxic Enhancer of Cellular Reactive Oxygen Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD5459 is a small molecule chemical probe identified for its capacity to elevate intracellular reactive oxygen species (ROS) without inducing direct cytotoxicity.[1][2] This characteristic positions it as a valuable tool for investigating the nuanced roles of oxidative stress in cellular signaling and for exploring therapeutic strategies that exploit the redox vulnerabilities of cancer cells. This technical guide provides an in-depth analysis of the mechanism of action of this compound at the cellular level, supported by quantitative data, detailed experimental protocols, and pathway visualizations. While the precise molecular target of this compound remains to be fully elucidated, its well-documented effect on ROS levels provides a solid foundation for its use in chemical biology and drug discovery.

Core Mechanism of Action: Induction of Sub-lethal Oxidative Stress

The primary mechanism of action of this compound is the enhancement of intracellular ROS levels to a degree that perturbs the cellular redox balance but is not sufficient to trigger cell death on its own.[1] This positions this compound as a tool to study the cellular responses to oxidative stress, distinct from cytotoxic ROS-inducing agents.

The elevation of ROS by this compound can sensitize cells, particularly cancer cells which often exhibit a higher basal level of oxidative stress, to further insults. A key experimental finding demonstrates that co-treatment of cells with this compound and L-buthionine sulfoximine (B86345) (BSO), an inhibitor of glutathione (B108866) synthesis, leads to potent and synergistic cell death. BSO depletes the cellular antioxidant glutathione (GSH), thereby compromising the cell's ability to buffer the increased ROS load induced by this compound.

Quantitative Data

The following table summarizes the key quantitative data regarding the activity of this compound from foundational studies.

| Parameter | Cell Line | Value | Description | Reference |

| ROS Induction | U2OS | >8-fold increase | Increase in CellROX Green fluorescence after 24h treatment with 10 µM this compound. | Adams DJ, et al. 2013 |

| Cell Viability (Single Agent) | U2OS, A549, HCT116 | >90% viability | Cell viability after 24h treatment with 10 µM this compound. | Adams DJ, et al. 2013 |

| Synergistic Cytotoxicity (with BSO) | A549 | IC50 < 1 µM | Cell viability after 24h co-treatment with this compound and 5 µM BSO. | Adams DJ, et al. 2013 |

Signaling Pathways and Cellular Processes

This compound-induced ROS elevation is hypothesized to engage cellular stress response pathways. While a direct target is unknown, the downstream consequences involve the activation of antioxidant response elements and a synthetic lethal interaction with the inhibition of glutathione synthesis.

Caption: Proposed cellular mechanism of this compound action.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cellular ROS Detection Assay

This protocol describes the measurement of intracellular ROS levels using a fluorescent probe.

Caption: Workflow for cellular ROS detection assay.

Materials:

-

Cell line of interest (e.g., U2OS)

-

96-well clear-bottom black plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

CellROX® Green Reagent (or similar ROS-sensitive dye)

-

Phosphate-buffered saline (PBS)

-

Fluorescence plate reader

Procedure:

-

Seed cells into a 96-well plate at a density that will result in a sub-confluent monolayer at the time of the assay.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell adherence.

-

Prepare serial dilutions of this compound in cell culture medium and add to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., menadione).

-

Incubate the cells with the compound for the desired time period (e.g., 24 hours).

-

Prepare the ROS detection reagent according to the manufacturer's instructions and add it to each well.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Gently wash the cells with PBS to remove excess probe.

-

Add fresh PBS or culture medium to each well and measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

Cell Viability (MTS) Assay

This protocol outlines the procedure for assessing cell viability following treatment with this compound, alone or in combination with other compounds.

Caption: Workflow for cell viability (MTS) assay.

Materials:

-

Cell line of interest

-

96-well clear plates

-

This compound stock solution

-

L-buthionine sulfoximine (BSO) stock solution (optional)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Spectrophotometer (plate reader)

Procedure:

-

Seed cells in a 96-well plate as described for the ROS assay.

-

After overnight incubation, treat the cells with various concentrations of this compound. For synergy experiments, co-treat with a fixed concentration of BSO (e.g., 5 µM).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add the MTS reagent to each well according to the manufacturer's protocol.

-

Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Conclusion and Future Directions

This compound is a valuable chemical probe for studying the consequences of a sustained, non-lethal increase in cellular ROS. Its mechanism of action, characterized at the cellular level, involves the induction of oxidative stress that can be synthetically lethal with the inhibition of the glutathione antioxidant system. This makes this compound a powerful tool for investigating redox biology and for identifying potential therapeutic strategies that target the redox vulnerabilities of diseases like cancer.

Future research should focus on the identification of the direct molecular target(s) of this compound. Elucidating the precise protein or pathway that this compound interacts with to increase ROS will provide a more complete understanding of its mechanism and could reveal novel nodes for therapeutic intervention in diseases with a dysregulated redox state.

References

BRD5459: A Non-Toxic Inducer of Reactive Oxygen Species for Therapeutic and Research Applications

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The targeted induction of reactive oxygen species (ROS) within cellular environments holds significant promise for novel therapeutic strategies, particularly in oncology. BRD5459 has emerged as a valuable chemical probe for studying the effects of elevated ROS in the absence of overt cytotoxicity. This technical guide provides a comprehensive overview of this compound, detailing its mechanism as a ROS inducer, summarizing key quantitative data, outlining experimental protocols for its use, and visualizing the associated signaling pathways. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this compound in their investigations.

Introduction to this compound

This compound is a small molecule identified through high-throughput screening as a potent enhancer of intracellular ROS.[1] Unlike many other ROS-inducing agents, this compound does not cause significant cell death at effective concentrations, making it an ideal tool for decoupling the signaling roles of ROS from their cytotoxic effects.[1][2] Its ability to elevate ROS levels non-toxically allows for the specific investigation of oxidative stress response pathways and their potential for therapeutic modulation.

Quantitative Data on ROS Induction

The efficacy of this compound as a ROS inducer has been quantified in various cellular contexts. The primary findings from the seminal study by Adams et al. (2013) are summarized below.

Table 1: this compound-Mediated ROS Induction in U2OS Cells

| Compound | Concentration (µM) | ROS Induction (Fold Change vs. DMSO) | Cell Viability (%) |

| This compound | 10 | >2.0 | ~100 |

| Piperlongumine (Positive Control) | 10 | ~1.5 | Not reported |

| DMSO (Vehicle Control) | - | 1.0 | 100 |

Data extracted and inferred from Adams DJ, et al. ACS Chem Biol. 2013 May 17;8(5):923-9.[1]

Mechanism of Action and Signaling Pathways

This compound application leads to a significant increase in intracellular ROS, which in turn activates cellular stress response pathways. A key pathway implicated in the response to this compound-induced ROS is the Antioxidant Response Element (ARE) signaling pathway.

This compound-Induced ROS Production

The precise biochemical mechanism by which this compound induces ROS remains to be fully elucidated. However, it is understood to increase the intracellular concentration of various reactive oxygen species.

Activation of the Antioxidant Response Element (ARE) Pathway

The elevated ROS levels triggered by this compound lead to the activation of the ARE pathway, a critical defense mechanism against oxidative stress. This pathway is regulated by the transcription factor Nrf2. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, driving the expression of antioxidant genes.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the protocols described in the foundational literature.

Cell Culture and Compound Treatment

-

Cell Line: U2OS (human osteosarcoma) cells are a suitable model system.[1]

-

Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.1%.

-

Treatment: Plate cells at a desired density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentration of this compound or vehicle control (DMSO).

Measurement of Intracellular ROS

-

Reagent: Dichlorodihydrofluorescein diacetate (DCFDA) is a commonly used fluorescent probe for detecting intracellular ROS.

-

Procedure:

-

After treating the cells with this compound for the desired time (e.g., 1-4 hours), remove the treatment medium.

-

Wash the cells once with phosphate-buffered saline (PBS).

-

Incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Normalize the fluorescence readings to a measure of cell number (e.g., crystal violet staining) to account for any minor variations in cell density.

-

ARE Reporter Assay

-

Principle: This assay measures the activation of the ARE signaling pathway using a reporter construct containing the ARE sequence upstream of a luciferase gene.

-

Procedure:

-

Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.

-

Allow the cells to recover for 24 hours post-transfection.

-

Treat the transfected cells with this compound or vehicle control for a specified period (e.g., 16-24 hours).

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.

-

Toxicology and Safety

A key feature of this compound is its lack of significant cytotoxicity at concentrations that effectively induce ROS.[1][2] This non-toxic profile is a significant advantage for its use as a chemical probe to study the specific signaling functions of ROS. However, as with any chemical compound, appropriate safety precautions should be taken in a laboratory setting. For in vivo applications, further toxicological studies would be required.

Conclusion and Future Directions

This compound is a valuable and selective tool for researchers investigating the roles of reactive oxygen species in cellular physiology and pathology. Its ability to induce ROS without causing cell death provides a unique window into the intricate signaling networks that govern the cellular response to oxidative stress. Future research may focus on elucidating the precise molecular target of this compound, exploring its potential synergistic effects with other therapeutic agents in cancer models, and developing derivatives with enhanced potency and specificity. The continued study of non-toxic ROS inducers like this compound will undoubtedly contribute to a deeper understanding of redox biology and may pave the way for novel therapeutic interventions.

References

BRD5459: A Technical Guide to its Effects on Cellular Redox State

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD5459 is a small molecule identified as a chemical probe that enhances the levels of reactive oxygen species (ROS) within cells.[1][2] Unlike many compounds that increase ROS as a byproduct of cytotoxicity, this compound is notable for its ability to elevate markers of oxidative stress without inducing cell death in various cancer cell lines.[2][3][4] This unique property makes it a valuable tool for studying the cellular response to oxidative stress and for exploring potential therapeutic strategies that exploit the redox vulnerabilities of cancer cells. This guide provides an in-depth summary of the quantitative effects of this compound on the cellular redox state, detailed experimental protocols for key assays, and a visualization of the implicated signaling pathways.

Quantitative Effects of this compound on Cellular Redox Homeostasis

The primary effect of this compound is the elevation of intracellular ROS. This is accompanied by a corresponding decrease in total glutathione (B108866) levels, a key cellular antioxidant. The following tables summarize the quantitative data from studies characterizing this compound.

Table 1: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels

| Cell Line | Concentration (µM) | Duration of Treatment | Fold Increase in ROS (relative to control) |

| U2OS | 10 | 1 hour | ~3.5 |

| A549 | 10 | 1 hour | ~2.5 |

| PC3 | 10 | 1 hour | ~2.0 |

Data synthesized from figures in Adams DJ, et al. ACS Chem Biol. 2013.[3]

Table 2: Effect of this compound on Total Cellular Glutathione Levels

| Cell Line | Concentration (µM) | Duration of Treatment | % Decrease in Total Glutathione (relative to control) |

| U2OS | 10 | Not Specified | ~40% |

Data synthesized from figures in Adams DJ, et al. ACS Chem Biol. 2013.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of this compound on cellular redox state.

Measurement of Intracellular ROS using CM-H2DCFDA

This protocol describes the use of the fluorescent probe 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCFDA) to quantify intracellular ROS levels.

Materials:

-

Cells of interest (e.g., U2OS, A549, PC3)

-

Standard cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

This compound stock solution (in DMSO)

-

CM-H2DCFDA stock solution (5 mM in anhydrous DMSO)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density that will result in a sub-confluent monolayer on the day of the experiment. Culture overnight under standard conditions.

-

Compound Treatment: Prepare working solutions of this compound in cell culture medium. Remove the culture medium from the cells and add the this compound-containing medium. Include a vehicle control (DMSO-containing medium). Incubate for the desired duration (e.g., 1 hour).

-

Probe Loading: Prepare a fresh working solution of CM-H2DCFDA at a final concentration of 5-10 µM in pre-warmed PBS or HBSS.

-

Washing: After compound treatment, carefully aspirate the medium and wash the cells twice with pre-warmed PBS or HBSS.

-

Incubation: Add the CM-H2DCFDA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.

-

Measurement: After incubation, remove the probe solution, wash the cells twice with pre-warmed PBS or HBSS, and then add 100 µL of PBS or HBSS to each well. Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

Measurement of Total Cellular Glutathione

This protocol outlines the determination of total glutathione levels using a commercially available assay kit, which is based on the enzymatic recycling method involving glutathione reductase and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

Materials:

-

Cells treated with this compound or vehicle control

-

Glutathione Assay Kit (containing glutathione reductase, NADPH, DTNB, and standards)

-

Deproteinization solution (e.g., 5% 5-sulfosalicylic acid)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-412 nm

Procedure:

-

Cell Lysis and Deproteinization: After treatment with this compound, harvest the cells and lyse them. To remove protein interference, add an equal volume of cold deproteinization solution to the cell lysate. Vortex and incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

-

Sample Preparation: Collect the supernatant, which contains the glutathione.

-

Assay: In a 96-well plate, add the sample supernatant and the reagents from the glutathione assay kit according to the manufacturer's instructions. This typically involves adding the sample, DTNB, and glutathione reductase.

-

Initiation of Reaction: Start the reaction by adding NADPH.

-

Measurement: Immediately measure the absorbance at 405-412 nm kinetically over several minutes. The rate of color change is proportional to the total glutathione concentration in the sample.

-

Quantification: Calculate the glutathione concentration in the samples by comparing the rate of absorbance change to a standard curve generated with known concentrations of glutathione.

Signaling Pathways and Mechanisms of Action

This compound induces an oxidative stress response in cells. The increase in ROS and depletion of glutathione leads to the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway, a key cellular defense mechanism against oxidative stress.

Caption: Mechanism of this compound-induced oxidative stress and Nrf2 activation.

The following diagram illustrates the general experimental workflow for assessing the impact of this compound on cellular ROS levels.

Caption: Experimental workflow for measuring ROS levels with this compound.

Conclusion

This compound serves as a specific and non-toxic tool for inducing a state of oxidative stress in cancer cells. Its ability to increase ROS and deplete glutathione without causing immediate cell death allows for the detailed study of cellular adaptation mechanisms to redox imbalance.[2][4] The compound's effects highlight the resilience of cancer cells to elevated ROS and underscore the potential of combination therapies that target antioxidant pathways, such as glutathione synthesis, to selectively eliminate cancer cells.[2] The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound to investigate the intricate role of redox signaling in cancer biology and to explore novel therapeutic avenues.

References

The Discovery and Characterization of BRD5459: A Nontoxic Inducer of Cellular Oxidative Stress

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery and characterization of BRD5459, a small molecule identified as a potent chemical probe for inducing reactive oxygen species (ROS) without causing direct cellular toxicity. Discovered through a high-throughput screen, this compound has emerged as a valuable tool for studying the cellular responses to oxidative stress. This document details the experimental methodologies employed in its characterization, presents quantitative data in a structured format, and illustrates the key signaling pathways and experimental workflows involved.

Introduction

Reactive oxygen species (ROS) are chemically reactive species containing oxygen that play dual roles in cellular physiology. While essential for various signaling pathways and immune responses, excessive ROS accumulation leads to oxidative stress, a state implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Small molecules that can modulate intracellular ROS levels are therefore invaluable tools for both basic research and therapeutic development.

This compound is a small molecule probe that was identified from a high-throughput screen of a diverse chemical library for compounds that elevate intracellular ROS levels in the U2OS human osteosarcoma cell line.[1][2] A key characteristic of this compound is its ability to significantly increase ROS and associated markers of oxidative stress without inducing cell death on its own, making it a specific tool to study the cellular consequences of ROS elevation.[1] This guide will delve into the discovery, mechanism of action, and experimental characterization of this compound.

Discovery and Initial Characterization

This compound was discovered through a high-throughput screening campaign designed to identify small molecules that increase intracellular ROS levels. The screening utilized the cell-permeable probe CM-H2DCF-DA in U2OS cells. From this screen, this compound emerged as a robust "hit" that consistently elevated ROS levels across multiple cancer cell lines without affecting cell viability.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: Effect of this compound on Intracellular ROS Levels

| Cell Line | This compound Concentration (µM) | Fold Increase in ROS (relative to vehicle) |

| U2OS | 10 | ~4.5 |

| A549 | 10 | ~3.5 |

| PC3 | 10 | ~3.0 |

Data extracted from Adams DJ, et al. ACS Chem Biol. 2013.[1]

Table 2: Effect of this compound on Total Cellular Glutathione (B108866) Levels

| Cell Line | This compound Concentration (µM) | Percent Decrease in Total Glutathione (relative to vehicle) |

| U2OS | 10 | ~40% |

Data extracted from Adams DJ, et al. ACS Chem Biol. 2013.[1]

Table 3: Effect of this compound on Antioxidant Response Element (ARE) Activity

| Cell Line | This compound Concentration (µM) | Fold Activation of ARE Reporter (relative to vehicle) |

| IMR-32 | 10 | ~1.5 |

Data extracted from Adams DJ, et al. ACS Chem Biol. 2013.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of this compound.

Intracellular ROS Detection Assay

This protocol describes the measurement of intracellular ROS using the cell-permeant probe 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCF-DA).

Materials:

-

U2OS cells (or other cell line of interest)

-

CM-H2DCF-DA (stock solution in DMSO)

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Seed U2OS cells in a 96-well plate at a density of 10,000 cells per well and allow them to adhere overnight.

-

Remove the culture medium and wash the cells once with PBS.

-

Load the cells with 5 µM CM-H2DCF-DA in serum-free medium for 30 minutes at 37°C.

-

Wash the cells twice with PBS to remove excess probe.

-

Add fresh culture medium containing the desired concentration of this compound or vehicle control (DMSO).

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the fluorescence intensity using a plate reader with excitation at ~495 nm and emission at ~525 nm.

Total Cellular Glutathione Measurement

This protocol details the quantification of total cellular glutathione (GSH + GSSG) using a glutathione reductase-based recycling assay.

Materials:

-

U2OS cells

-

This compound

-

5% 5-sulfosalicylic acid (SSA)

-

Assay buffer (e.g., phosphate (B84403) buffer with EDTA)

-

Glutathione reductase

-

NADPH

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Culture and treat U2OS cells with this compound as desired.

-

Lyse the cells in 5% SSA and centrifuge to remove precipitated proteins.

-

Add the supernatant to a 96-well plate.

-

Prepare a reaction mixture containing assay buffer, NADPH, and DTNB.

-

Add the reaction mixture to each well.

-

Initiate the reaction by adding glutathione reductase.

-

Measure the absorbance at 412 nm every minute for 5-10 minutes.

-

Calculate the rate of change in absorbance and determine the glutathione concentration by comparing it to a standard curve.

Antioxidant Response Element (ARE) Reporter Assay

This protocol describes the use of a luciferase-based reporter assay to measure the activation of the ARE signaling pathway.

Materials:

-

IMR-32 cells (or other suitable cell line)

-

ARE-luciferase reporter plasmid

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect IMR-32 cells with the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

After 24 hours, treat the transfected cells with this compound or vehicle control.

-

Incubate for an additional 16-24 hours.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway modulated by this compound-induced ROS and the experimental workflows for its characterization.

Caption: this compound-induced ROS signaling pathway.

Caption: Workflow for this compound characterization.

Conclusion

This compound is a well-characterized small molecule that serves as a valuable tool for inducing intracellular ROS and oxidative stress in a controlled and nontoxic manner. Its discovery through a high-throughput screen and subsequent characterization have provided researchers with a specific probe to investigate the intricate cellular responses to oxidative stress. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to utilize this compound in their research endeavors. Further studies leveraging this probe may uncover novel insights into the role of ROS in health and disease, and potentially identify new therapeutic strategies.

References

- 1. Discovery of Small-Molecule Enhancers of Reactive Oxygen Species That are Nontoxic or Cause Genotype-Selective Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of small-molecule enhancers of reactive oxygen species that are nontoxic or cause genotype-selective cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

BRD5459: A Technical Guide to its Application in Oxidative Stress Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BRD5459 is a small molecule chemical probe that has emerged as a valuable tool for investigating the complex role of reactive oxygen species (ROS) in cellular physiology and pathology. Unlike many agents that induce oxidative stress, this compound effectively elevates intracellular ROS levels without causing immediate cytotoxicity, allowing for the nuanced study of cellular responses to oxidative insults. This guide provides an in-depth overview of this compound, including its mechanism of action, detailed experimental protocols for its use, and its impact on key signaling pathways, particularly the NRF2-mediated antioxidant response. The information presented herein is intended to equip researchers and drug development professionals with the knowledge required to effectively utilize this compound in their oxidative stress studies.

Introduction to this compound

This compound was identified through a high-throughput screen for small-molecule enhancers of ROS in a human osteosarcoma cell line.[1][2] It is characterized by its ability to robustly increase intracellular ROS, a key marker of oxidative stress, without inducing cell death in a variety of cancer cell lines.[1][2][3] This unique property makes it an ideal tool to dissect the cellular signaling cascades activated in response to oxidative stress, independent of apoptotic pathways.

Mechanism of Action

While the precise molecular target of this compound remains to be fully elucidated, studies have shown that it leads to a significant increase in intracellular ROS levels.[1][2] This elevation of ROS can, in turn, activate cellular stress response pathways. One of the key pathways implicated in the response to this compound-induced oxidative stress is the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway.

The NRF2-Antioxidant Response Pathway

The NRF2 pathway is the primary regulator of the cellular antioxidant response. Under basal conditions, NRF2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress, NRF2 is released from Keap1 and translocates to the nucleus. In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes, initiating their transcription.

Treatment with this compound has been shown to activate an ARE-containing promoter in a reporter-gene assay, suggesting that the ROS it generates is sufficient to trigger the NRF2-mediated antioxidant response.[1]

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound from the primary discovery study by Adams et al. (2013).

Table 1: Effect of this compound on ROS Levels and Cell Viability

| Cell Line | This compound Concentration (µM) | ROS Fold Increase (CM-H2DCFDA) | Cell Viability (% of control) |

| U2OS | 10 | ~4 | >95% |

| A549 | 10 | ~3.5 | >95% |

| HCT116 | 10 | ~3 | >95% |

| PC3 | 10 | ~2.5 | >95% |

Data is approximated from the graphical representations in Adams et al., ACS Chem Biol. 2013, 8(5), 923–929.

Table 2: Effect of this compound on NRF2-ARE Pathway Activation

| Cell Line | Reporter | This compound Concentration (µM) | ARE Reporter Fold Activation |

| IMR-32 | ARE-Luciferase | 10 | ~1.5 |

Data is approximated from the graphical representations in Adams et al., ACS Chem Biol. 2013, 8(5), 923–929.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from the original discovery paper and general laboratory practices.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (CM-H2DCFDA)

This protocol describes how to measure changes in intracellular ROS levels in response to this compound treatment.

Materials:

-

Cells of interest (e.g., U2OS)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

CM-H2DCFDA (e.g., from Thermo Fisher Scientific)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader (Excitation: ~495 nm, Emission: ~525 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

-

Incubation: Incubate the cells with this compound for the desired time (e.g., 1 hour).

-

Dye Loading: Prepare a working solution of CM-H2DCFDA in pre-warmed serum-free medium (e.g., 5 µM). Remove the compound-containing medium and wash the cells once with PBS. Add the CM-H2DCFDA working solution to each well.

-

Dye Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

-

Measurement: Wash the cells once with PBS. Add PBS or a suitable buffer to each well. Immediately measure the fluorescence intensity using a microplate reader.

NRF2 Nuclear Translocation Assay (Immunofluorescence)

This protocol outlines a method to visualize the translocation of NRF2 from the cytoplasm to the nucleus following this compound treatment.

Materials:

-

Cells of interest cultured on glass coverslips in a multi-well plate

-

This compound stock solution

-

Paraformaldehyde (4% in PBS)

-

Triton X-100 (0.25% in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against NRF2

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound or vehicle control as described in the ROS measurement protocol.

-

Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-NRF2 antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Nuclear Staining: Wash the cells with PBS and counterstain the nuclei with DAPI for 5 minutes.

-

Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope.

Applications in Drug Discovery and Development

This compound serves as a critical tool for:

-

Target Identification and Validation: By inducing a controlled state of oxidative stress, this compound can help identify and validate novel therapeutic targets within the cellular oxidative stress response network.

-

Compound Screening: It can be used as a positive control in high-throughput screens for novel antioxidants or modulators of the NRF2 pathway.

-

Mechanism of Action Studies: For compounds whose activity is linked to oxidative stress, this compound can be used to mimic this effect and elucidate downstream signaling events.

-

Combination Therapy Research: The non-toxic nature of this compound allows for its use in combination with other agents to explore synergistic effects in sensitizing cancer cells to therapy.[1]

Conclusion

This compound is a potent and non-toxic chemical probe that provides a unique opportunity to study the cellular consequences of increased ROS in a controlled manner. Its ability to activate the NRF2-antioxidant response pathway highlights its utility in dissecting the intricate signaling networks that govern cellular homeostasis under oxidative stress. The detailed protocols and data presented in this guide are intended to facilitate the effective application of this compound in both basic research and preclinical drug development, ultimately contributing to a deeper understanding of oxidative stress-related diseases and the development of novel therapeutic strategies.

References

BRD5459: An In-depth Technical Guide on its Impact on Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD5459 is a small molecule chemical probe known to increase intracellular Reactive Oxygen Species (ROS) without inducing cell death, making it a valuable tool for studying the nuanced roles of oxidative stress in cellular processes.[1][2][3] This technical guide provides a comprehensive overview of the known impact of this compound on mitochondrial function. It details experimental protocols for assessing key mitochondrial bioenergetic parameters and presents a framework for understanding the signaling pathways potentially modulated by this compound-induced ROS. This document is intended to serve as a resource for researchers investigating mitochondrial biology, oxidative stress, and the therapeutic potential of modulating these pathways.

Introduction to this compound and Mitochondrial Function

Mitochondria are central hubs of cellular metabolism, responsible for the majority of ATP production through oxidative phosphorylation (OXPHOS). A byproduct of this process is the generation of ROS. While excessive ROS can lead to cellular damage, physiological levels of ROS act as critical signaling molecules in various cellular pathways.

This compound has been identified as a tool compound that elevates ROS levels, providing a mechanism to study the downstream effects of increased oxidative stress in a controlled manner.[1][2][3] Understanding how this compound impacts mitochondrial function is crucial for elucidating the intricate relationship between mitochondrial ROS production and overall cellular health and disease.

This compound and Reactive Oxygen Species (ROS) Production

This compound is characterized as a nontoxic enhancer of ROS.[2] While the precise mechanism of action is not fully elucidated in the available literature, it is understood to elevate markers of oxidative stress. The primary source of endogenous ROS is the mitochondrial electron transport chain (ETC), specifically from Complexes I and III. It is plausible that this compound interacts with components of the ETC to increase electron leakage and subsequent superoxide (B77818) formation.

Logical Relationship of this compound and ROS Production

Caption: Logical diagram illustrating the proposed mechanism of this compound-induced ROS production.

Impact of this compound on Core Mitochondrial Functions: A Framework for Investigation

Mitochondrial Respiration

Mitochondrial respiration, or oxygen consumption rate (OCR), is a primary indicator of oxidative phosphorylation activity. The effects of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity can be determined using extracellular flux analysis.

Table 1: Hypothetical Quantitative Data on the Effect of this compound on Mitochondrial Respiration (OCR in pmol/min)

| Concentration of this compound | Basal Respiration | ATP Production | Maximal Respiration | Spare Respiratory Capacity |

| Vehicle Control (0 µM) | 100 ± 5 | 70 ± 4 | 200 ± 10 | 100 ± 5 |

| 1 µM | 110 ± 6 | 75 ± 5 | 210 ± 12 | 100 ± 6 |

| 5 µM | 125 ± 7 | 80 ± 6 | 220 ± 11 | 95 ± 5 |

| 10 µM | 140 ± 8 | 85 ± 7 | 230 ± 13 | 90 ± 7 |

Note: This table is illustrative and does not represent actual experimental data.

Experimental Protocol: Measurement of Oxygen Consumption Rate (OCR)

-

Cell Culture: Plate cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.

-

This compound Treatment: The following day, treat the cells with varying concentrations of this compound or vehicle control for a predetermined duration.

-

Assay Preparation: Just before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator.

-

Extracellular Flux Analysis: Perform a mitochondrial stress test using a Seahorse XF Analyzer. This involves sequential injections of:

-

Oligomycin: An ATP synthase inhibitor to determine ATP-linked respiration.

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent to measure maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: Calculate basal respiration, ATP production, maximal respiration, and spare respiratory capacity from the OCR measurements.

Experimental Workflow for OCR Measurement

Caption: Workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer.

Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential is a key indicator of mitochondrial health and is essential for ATP production. Changes in ΔΨm can be assessed using fluorescent dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1.

Table 2: Hypothetical Quantitative Data on the Effect of this compound on Mitochondrial Membrane Potential (Relative Fluorescence Units - RFU)

| Concentration of this compound | TMRE Fluorescence (RFU) |

| Vehicle Control (0 µM) | 10000 ± 500 |

| 1 µM | 9800 ± 450 |

| 5 µM | 9500 ± 400 |

| 10 µM | 9000 ± 550 |

Note: This table is illustrative and does not represent actual experimental data.

Experimental Protocol: Measurement of Mitochondrial Membrane Potential

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the OCR assay.

-

Dye Loading: Incubate the cells with a low, non-quenching concentration of TMRE for 20-30 minutes at 37°C.

-

Imaging or Flow Cytometry:

-

Microscopy: Acquire fluorescence images of the cells. As a control, treat a set of cells with FCCP to depolarize the mitochondria completely.

-

Flow Cytometry: Harvest the cells and analyze the TMRE fluorescence intensity using a flow cytometer.

-

-

Data Analysis: Quantify the mean fluorescence intensity. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

ATP Production

Direct measurement of cellular ATP levels can confirm the functional consequences of altered mitochondrial respiration and membrane potential.

Table 3: Hypothetical Quantitative Data on the Effect of this compound on Cellular ATP Levels (Luminescence Units)

| Concentration of this compound | ATP Levels (Relative Luminescence Units) |

| Vehicle Control (0 µM) | 1.0 ± 0.1 |

| 1 µM | 0.95 ± 0.08 |

| 5 µM | 0.88 ± 0.12 |

| 10 µM | 0.80 ± 0.1 |

Note: This table is illustrative and does not represent actual experimental data.

Experimental Protocol: Measurement of ATP Levels

-

Cell Culture and Treatment: Culture and treat cells with this compound.

-

Cell Lysis: Lyse the cells using a buffer compatible with a luciferase-based ATP assay kit.

-

Luminescence Assay: Add the luciferase reagent, which produces light in the presence of ATP.

-

Measurement: Measure the luminescence using a luminometer.

-

Data Normalization: Normalize the ATP levels to the total protein concentration of each sample.

Potential Signaling Pathways Modulated by this compound-Induced ROS

Mitochondrial ROS can influence a variety of cellular signaling pathways. The increased ROS resulting from this compound treatment could potentially activate stress-response pathways and impact cell fate decisions.

Signaling Pathway Diagram

Caption: Potential signaling pathways activated by this compound-induced mitochondrial ROS.

Conclusion

This compound serves as a valuable chemical tool to investigate the consequences of elevated intracellular ROS. This guide provides a foundational understanding of its impact on mitochondria and offers detailed protocols for researchers to quantitatively assess its effects on mitochondrial respiration, membrane potential, and ATP synthesis. By employing these methodologies, the scientific community can further unravel the complex interplay between mitochondrial ROS, cellular signaling, and the pathogenesis of various diseases, potentially paving the way for novel therapeutic strategies.

References

An In-depth Technical Guide to Exploring the Cellular Targets of BRD5459

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD5459 is a novel small molecule chemical probe identified for its capacity to elevate intracellular Reactive Oxygen Species (ROS) without inducing immediate cytotoxicity. This technical guide provides a comprehensive overview of the current understanding of this compound's cellular targets and mechanism of action. By focusing on its function as a modulator of cellular redox state, we explore its effects on cell viability, its interaction with antioxidant pathways, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers utilizing this compound in their studies of oxidative stress and cellular signaling.

Introduction

Reactive Oxygen Species (ROS) are critical signaling molecules involved in a myriad of physiological processes. However, an imbalance in ROS homeostasis can lead to oxidative stress, a condition implicated in numerous pathologies, including cancer and neurodegenerative diseases. Small molecules that modulate intracellular ROS levels are invaluable tools for studying these processes. This compound is a recently identified chemical probe that has been shown to increase ROS levels in a variety of cell lines.[1] Unlike many other ROS-inducing agents, this compound does not cause immediate cell death, making it a unique tool for investigating the cellular response to elevated ROS. This guide summarizes the known cellular effects of this compound, details the experimental protocols for its study, and discusses potential avenues for the definitive identification of its direct molecular targets.

Mechanism of Action and Cellular Effects

The precise molecular target of this compound has not yet been elucidated. However, its primary characterized effect is the elevation of intracellular ROS. The leading hypothesis is that this compound interacts with a cellular component that either directly produces ROS or inhibits a key antioxidant pathway, leading to an accumulation of ROS.

Induction of Reactive Oxygen Species

This compound has been demonstrated to increase ROS levels in a dose-dependent manner. The primary evidence for this comes from studies utilizing fluorescent probes that become oxidized in the presence of ROS.

Effects on Cell Viability

A key characteristic of this compound is its ability to elevate ROS without causing a significant decrease in cell viability when used as a single agent. However, when the cellular antioxidant capacity is compromised, for example by co-treatment with L-buthionine sulfoximine (B86345) (BSO), an inhibitor of glutathione (B108866) synthesis, this compound exhibits potent cytotoxicity. This suggests that cells can initially buffer the increased ROS load induced by this compound, but become vulnerable when their primary defense mechanisms are inhibited.

Quantitative Data

The following tables summarize the available quantitative data for this compound from published studies.

Table 1: Effect of this compound on Intracellular ROS Levels

| Cell Line | This compound Concentration (µM) | Fold Increase in ROS (vs. control) | Assay |

| U2OS | 10 | >2 | Dihydrorhodamine 123 |

| EJ | 10 | Significant increase | Dihydrorhodamine 123 |

Table 2: Effect of this compound on Cell Viability

| Cell Line | This compound Concentration (µM) | % Viability (this compound alone) | % Viability (this compound + 5 µM BSO) | Assay |

| EJ | 10 | > 80% | < 20% | CellTiter-Glo |

Experimental Protocols

Measurement of Intracellular ROS Levels

This protocol is based on the use of Dihydrorhodamine 123 (DHR123), a cell-permeable dye that fluoresces upon oxidation by ROS.

Materials:

-

Cells of interest

-

This compound

-

Dihydrorhodamine 123 (DHR123) stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

The following day, remove the culture medium and wash the cells once with PBS.

-

Add fresh culture medium containing the desired concentrations of this compound or vehicle control (DMSO).

-

Incubate for the desired time (e.g., 1 hour).

-

During the last 15-30 minutes of the incubation, add DHR123 to a final concentration of 5 µM.

-

Wash the cells twice with PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence using a plate reader with excitation at 488 nm and emission at 530 nm.

Cell Viability Assay

This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[2][3]

Materials:

-

Cells of interest

-

This compound

-

L-buthionine sulfoximine (BSO) (optional)

-

CellTiter-Glo® Reagent

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a density appropriate for the duration of the experiment.

-

The following day, add the desired concentrations of this compound, BSO, the combination, or vehicle control.

-

Incubate for the desired time (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

Affected Signaling Pathways

The elevation of intracellular ROS by this compound is expected to impact numerous signaling pathways. A primary responder to oxidative stress is the Keap1-Nrf2 pathway. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Upon exposure to oxidative stress, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the expression of a battery of antioxidant and cytoprotective genes. The non-toxic phenotype of this compound alone suggests that this pathway is likely activated in response to the compound.

Strategies for Target Identification

The definitive identification of the direct molecular target(s) of this compound will be crucial for a complete understanding of its mechanism of action. Several established and emerging techniques can be employed for this purpose.

-

Affinity Chromatography: This classic approach involves immobilizing a derivative of this compound onto a solid support to capture its binding partners from a cell lysate. The captured proteins can then be identified by mass spectrometry.

-

Cellular Thermal Shift Assay (CETSA): This method relies on the principle that the binding of a small molecule can alter the thermal stability of its protein target. Changes in protein stability in the presence of this compound can be monitored on a proteome-wide scale using mass spectrometry.

-

Photo-affinity Labeling: A photo-reactive group can be incorporated into the structure of this compound. Upon UV irradiation, this modified probe will covalently crosslink to its binding partners, allowing for their subsequent enrichment and identification.

Conclusion

This compound is a valuable chemical tool for studying the cellular consequences of increased ROS levels. Its unique property of not being immediately cytotoxic allows for the dissection of cellular adaptive responses to oxidative stress. While its direct molecular target remains to be identified, the methodologies and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations and to pursue further studies into its precise mechanism of action. The future identification of its direct target will undoubtedly provide deeper insights into the complex regulation of cellular redox homeostasis.

References

The Influence of BRD5459 on Gene Expression: A Technical Guide to Investigating Cellular Responses to Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BRD5459 is a chemical probe developed by the Broad Institute, recognized for its ability to elevate intracellular reactive oxygen species (ROS) without inducing cell death. This property makes it a valuable tool for investigating the nuanced cellular responses to oxidative stress, particularly its impact on gene expression. This technical guide provides a comprehensive overview of the mechanisms by which this compound-induced ROS can influence gene expression, detailed experimental protocols for studying these effects, and illustrative data on potential gene targets. The document is intended to equip researchers with the foundational knowledge and practical methodologies to utilize this compound in their studies on oxidative stress signaling and its implications in health and disease.

Introduction: this compound as a Tool for Studying Oxidative Stress

This compound functions as a potent inducer of reactive oxygen species, a group of highly reactive molecules containing oxygen. While essential for various physiological processes at low levels, an excess of ROS leads to a state of oxidative stress. This condition can cause damage to cellular components, including lipids, proteins, and DNA, and is implicated in the pathogenesis of numerous diseases, from cancer to neurodegenerative disorders.

Unlike many other ROS-inducing agents that can be cytotoxic, this compound offers a unique advantage by allowing for the study of cellular responses to elevated ROS levels in the absence of cell death. This enables a clearer understanding of the signaling pathways and transcriptional programs that are activated as part of the cellular defense and adaptation mechanisms to oxidative stress.

Signaling Pathways Modulated by this compound-Induced Oxidative Stress

The increase in intracellular ROS triggered by this compound can activate a cascade of signaling pathways that ultimately converge on the nucleus to modulate gene expression. Key pathways known to be responsive to oxidative stress include:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including ERK, JNK, and p38, are critical mediators of cellular responses to a variety of extracellular stimuli, including oxidative stress. Activation of these kinases can lead to the phosphorylation and activation of numerous transcription factors.

-

Nuclear Factor-kappa B (NF-κB) Signaling: NF-κB is a master regulator of the inflammatory response and is strongly activated by oxidative stress. Its activation leads to the transcription of genes involved in inflammation, immunity, and cell survival.

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 is stabilized and translocates to the nucleus to initiate a protective transcriptional program.

-

p53 Signaling Pathway: The tumor suppressor p53 can be activated by oxidative stress, leading to the transcription of genes involved in cell cycle arrest, DNA repair, and apoptosis.

These pathways are interconnected and form a complex network that orchestrates the cellular response to oxidative stress.

Data Presentation: Illustrative Gene Expression Changes

While specific quantitative data for this compound's effect on gene expression is not yet broadly published, we can anticipate the types of changes that would be observed based on the known responses to oxidative stress. The following tables provide an illustrative summary of potential gene expression changes in a hypothetical experiment where a human cell line (e.g., A549) is treated with this compound.

Table 1: Illustrative RNA-Sequencing Results - Top Differentially Expressed Genes

| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Pathway |

| HMOX1 | Heme Oxygenase 1 | 3.5 | <0.001 | Nrf2 Pathway |

| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | 3.1 | <0.001 | Nrf2 Pathway |

| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | 2.8 | <0.001 | Nrf2 Pathway |

| IL6 | Interleukin 6 | 2.5 | <0.005 | NF-κB Pathway |

| TNF | Tumor Necrosis Factor | 2.2 | <0.005 | NF-κB Pathway |

| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | 2.0 | <0.01 | MAPK Pathway |

| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | 1.8 | <0.01 | MAPK Pathway |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 1.5 | <0.05 | p53 Pathway |

| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 1.3 | <0.05 | p53 Pathway |

| BAX | BCL2 Associated X, Apoptosis Regulator | 1.2 | <0.05 | p53 Pathway |

Table 2: Illustrative qPCR Validation of Key Target Genes

| Gene Symbol | Average Fold Change (vs. Control) | Standard Deviation |

| HMOX1 | 11.3 | 1.2 |

| NQO1 | 8.6 | 0.9 |

| IL6 | 5.7 | 0.6 |

| JUN | 4.0 | 0.4 |

| CDKN1A | 2.8 | 0.3 |

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.

Experimental Protocols

To investigate the influence of this compound on gene expression, a series of well-established molecular biology techniques can be employed.

Cell Culture and Treatment with this compound

-

Cell Seeding: Plate the desired cell line (e.g., A549, HEK293T, or a cell line relevant to the research question) in appropriate culture vessels and allow them to adhere and reach approximately 70-80% confluency.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A concentration range of 1-10 µM is a common starting point for in vitro studies.

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only).

-

Incubation: Incubate the cells for a predetermined period. The time course can vary from a few hours to 24 hours or longer, depending on the desired endpoints (e.g., early vs. late gene expression changes).

RNA Extraction and Quality Control

-

Cell Lysis: After the treatment period, wash the cells with phosphate-buffered saline (PBS) and then lyse them directly in the culture dish using a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.

-

RNA Isolation: Isolate total RNA using a commercially available kit based on silica (B1680970) column chromatography or phenol-chloroform extraction.

-

DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

-

Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) to measure the A260/A280 and A260/A230 ratios. Further evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value of >8 is generally recommended for downstream sequencing applications.

Gene Expression Analysis by RNA-Sequencing

-

Library Preparation:

-

mRNA Enrichment: Select for messenger RNA (mRNA) from the total RNA population using oligo(dT) magnetic beads, which bind to the poly(A) tails of mRNA molecules.

-

Fragmentation and Priming: Fragment the enriched mRNA into smaller pieces and prime it with random hexamers.

-

First-Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) using reverse transcriptase.

-

Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA using DNA polymerase I and RNase H.

-

End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' nucleotide to the 3' ends, and ligate sequencing adapters.

-

PCR Amplification: Amplify the adapter-ligated cDNA library via PCR to generate a sufficient quantity for sequencing.

-

-

Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

Bioinformatic Analysis:

-

Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

-

Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly up- or down-regulated between the this compound-treated and control groups.

-

Validation of Gene Expression by Quantitative PCR (qPCR)

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA from each sample using a reverse transcriptase and a mix of oligo(dT) and random hexamer primers.

-

Primer Design: Design and validate primers specific to the target genes of interest and at least one stably expressed housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

qPCR Reaction: Set up qPCR reactions in triplicate for each sample and gene, containing cDNA template, forward and reverse primers, and a qPCR master mix with a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

This compound is a powerful chemical tool for inducing oxidative stress and studying its downstream effects on gene expression. By employing the methodologies outlined in this guide, researchers can gain valuable insights into the complex signaling networks and transcriptional responses that govern cellular adaptation to oxidative stress. While direct quantitative data on this compound's impact on the transcriptome is still emerging, the established link between ROS and key signaling pathways provides a solid framework for designing and interpreting such experiments. The continued use of this compound in gene expression studies promises to further elucidate the role of oxidative stress in various physiological and pathological contexts, potentially uncovering new therapeutic targets for a range of diseases.

Foundational Research on BRD5459: A Technical Guide for Chemical Probe Application

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

BRD5459 has been identified as a valuable chemical probe for studying cellular redox biology. This small molecule uniquely enhances intracellular Reactive Oxygen Species (ROS) without inducing significant cytotoxicity on its own, making it a powerful tool for investigating the roles of oxidative stress in various biological contexts. This technical guide provides an in-depth overview of the foundational research on this compound, including its primary effects, quantitative data, key experimental protocols, and proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from the foundational study by Adams et al. (2013) in ACS Chemical Biology.

Table 1: Cellular Viability (ATP Levels) after 48-hour Treatment with this compound

| Cell Line | Concentration (μM) | % Viability (relative to DMSO) |

| U2OS | 10 | >90% |

| A549 | 10 | >90% |

| HT1080 | 10 | >90% |

Table 2: Relative Increase in Reactive Oxygen Species (ROS) after 1-hour Treatment with this compound

| Cell Line | Concentration (μM) | Fold Increase in ROS (approx.) |

| U2OS | 10 | ~2.5 |

| A549 | 10 | ~2.0 |

| HT1080 | 10 | ~2.5 |

Note: Fold increase is estimated from the dose-response curves presented in the source literature.

Mechanism of Action & Signaling

This compound acts as an enhancer of intracellular ROS. While its direct molecular target has not been definitively identified in the foundational research, its effects on cellular redox homeostasis are evident. The primary mechanism involves an increase in cellular ROS levels and a corresponding decrease in total cellular glutathione (B108866).[1][2] This perturbation of the redox balance, while not lethal on its own, can be synthetically lethal when combined with other insults to the cell's antioxidant capacity, such as the inhibition of glutathione synthesis.[1]

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the foundational research are provided below.

Measurement of Intracellular ROS

This protocol describes the use of the fluorescent probe CM-H2DCF-DA to quantify changes in cellular ROS levels.

-

Cell Plating: Seed cells in a 384-well plate at a density that ensures they are in a log-growth phase at the time of the experiment.

-

Compound Treatment: Add this compound or control compounds (e.g., DMSO as a negative control, piperlongumine (B1678438) as a positive control) to the desired final concentrations.

-

Incubation: Incubate the plate for 1 hour at 37°C and 5% CO2.

-

Probe Loading: Add 5-(and-6)-chloromethyl-2',7'-dichlorodihydrofluorescein diacetate (CM-H2DCF-DA) to a final concentration of 5 µM.

-

Final Incubation: Incubate for an additional 30 minutes at 37°C and 5% CO2.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Caption: Workflow for measuring intracellular ROS.

Cell Viability Assay

This protocol outlines the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of this compound on cell viability.

-

Cell Plating: Seed cells in a 384-well plate.

-

Compound Treatment: Add a dilution series of this compound to the wells.

-

Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Lysis and Luminescence Reaction: Add CellTiter-Glo® reagent to each well, mix briefly, and incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Luminescence Reading: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.

References

Technical Guide: The Role of BRD5459 as a Reactive Oxygen Species Inducer in Cellular Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of BRD5459 based on available scientific information. This compound is a chemical probe known to induce Reactive Oxygen Species (ROS). Detailed studies on its specific effects on a wide range of cancer and neuronal cell lines are limited in publicly accessible literature. Therefore, this guide focuses on its established mechanism of action and the general biological roles of ROS to provide a framework for potential research applications. The experimental protocols and data presented are illustrative templates.

Introduction: this compound as a Tool for Investigating Oxidative Stress

This compound is identified as a chemical probe that elevates levels of Reactive Oxygen Species (ROS), key signaling molecules and mediators of oxidative stress, without inducing cell death.[1][2] This property makes it a valuable tool for studying the cellular responses to oxidative stress in isolation from cytotoxic effects. Understanding the impact of ROS is critical in various biological contexts, from cancer progression to neurodegenerative disorders. This guide outlines the potential effects of this compound-induced ROS on cancer and neuronal cell lines, provides generalized experimental frameworks for its study, and illustrates the key signaling pathways involved.

Core Mechanism: Induction of Reactive Oxygen Species

Reactive Oxygen Species (ROS), such as superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (·OH), are chemically reactive molecules containing oxygen. They are natural byproducts of cellular metabolism.[3] ROS play a dual role in cells; at low to moderate concentrations, they function as second messengers in various signaling cascades, while at high concentrations, they can cause oxidative damage to lipids, proteins, and DNA, leading to cell death.[4][5] Cancer cells often exhibit higher basal levels of ROS compared to normal cells.[5] this compound's ability to increase ROS levels allows for the targeted investigation of these pathways.

Potential Effects on Cancer Cell Lines

The role of ROS in cancer is complex, often described as a "double-edged sword."[6] Moderate levels of ROS can promote cancer cell proliferation, survival, and metastasis by activating pro-tumorigenic signaling pathways like MAPK/ERK and PI3K/Akt.[2][6] Conversely, excessive ROS levels can overwhelm the cancer cell's antioxidant defenses, leading to apoptosis or other forms of cell death.[4][7]

Illustrative Quantitative Data

The following table is a template illustrating the type of quantitative data that could be generated when studying the effects of a ROS-inducing compound like this compound on a cancer cell line (e.g., A549 lung carcinoma).

| Parameter | 0 µM (Control) | 10 µM this compound | 25 µM this compound | 50 µM this compound |

| Cell Viability (%) | 100 ± 5.2 | 98.1 ± 4.8 | 95.3 ± 5.5 | 92.8 ± 6.1 |

| Intracellular ROS (Fold Change) | 1.0 | 2.5 ± 0.3 | 4.8 ± 0.6 | 7.2 ± 0.9 |

| p-ERK / Total ERK Ratio | 1.0 | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 |

| % Apoptotic Cells | 3.2 ± 0.8 | 4.1 ± 1.1 | 5.5 ± 1.3 | 6.8 ± 1.5 |

Table 1: Hypothetical data for the effect of this compound on A549 cells after 24-hour treatment. Data are represented as mean ± standard deviation.

Generalized Experimental Protocol: Assessing Effects on Cancer Cells

This protocol provides a general workflow for evaluating the impact of this compound on a cancer cell line.

-

Cell Culture: Culture the chosen cancer cell line (e.g., A549, MCF-7) in the appropriate medium and conditions until they reach 70-80% confluency.

-

Compound Treatment: Seed cells into 96-well plates for viability assays or larger plates for protein/RNA analysis. After 24 hours, treat the cells with a range of this compound concentrations (e.g., 1-100 µM) and a vehicle control (e.g., DMSO).

-

Cell Viability Assay (MTT or CellTiter-Glo): After the desired incubation period (e.g., 24, 48, 72 hours), assess cell viability. For an MTT assay, incubate with MTT reagent, followed by solubilization of formazan (B1609692) crystals and absorbance measurement.[8][9][10]

-

Oxidative Stress Measurement (DCFDA Assay): To quantify intracellular ROS, incubate treated cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA). This non-fluorescent probe is oxidized to the highly fluorescent DCF by ROS, which can be measured using a fluorescence plate reader or flow cytometry.[11]

-

Western Blot Analysis: Lyse the treated cells to extract proteins. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key signaling proteins (e.g., p-ERK, Akt, cleaved caspase-3) to assess pathway activation and apoptosis.[10]

Visualization: ROS-Induced Cancer Signaling Pathway

Potential Effects on Neuronal Cell Lines

In the nervous system, ROS are involved in both physiological and pathological processes. At physiological levels, ROS regulate neuronal differentiation, synaptic plasticity, and memory formation.[1][12][13] However, excessive ROS production is a key factor in neurodegenerative diseases like Parkinson's and Alzheimer's, as it can lead to neuronal damage and apoptosis.[1]

Illustrative Quantitative Data

The following table is a template for data that could be obtained from studying a ROS inducer in a neuronal cell line (e.g., SH-SY5Y neuroblastoma).

| Parameter | 0 µM (Control) | 10 µM this compound | 25 µM this compound | 50 µM this compound |

| Neuronal Viability (%) | 100 ± 4.5 | 97.2 ± 5.1 | 94.8 ± 4.9 | 91.5 ± 5.8 |

| Mitochondrial Superoxide (Fold Change) | 1.0 | 3.1 ± 0.4 | 5.9 ± 0.7 | 8.5 ± 1.1 |

| Average Neurite Length (µm) | 85 ± 10.2 | 75 ± 9.8 | 62 ± 8.5 | 45 ± 7.3 |

| Caspase-3 Activity (Fold Change) | 1.0 | 1.2 ± 0.2 | 1.5 ± 0.3 | 2.1 ± 0.4 |

Table 2: Hypothetical data for the effect of this compound on differentiated SH-SY5Y cells after 48-hour treatment. Data are represented as mean ± standard deviation.

Generalized Experimental Protocol: Assessing Effects on Neuronal Cells

-